5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as YM-09151-2, is a synthetic compound used in scientific research to investigate the functions and pharmacology of the CB2 cannabinoid receptor. It is classified as a dopamine D2-receptor antagonist and exhibits selective binding affinity for the CB2 receptor. [, ] Research using YM-09151-2 explores the potential therapeutic applications of CB2 receptor modulation in various conditions, including inflammation, pain, and neurodegenerative diseases.
Mechanism of Action
YM-09151-2 acts as an antagonist at the dopamine D2 receptor, blocking the effects of dopamine. It also exhibits high affinity and selectivity for the CB2 cannabinoid receptor, interfering with the binding of endogenous cannabinoids and modulating downstream signaling pathways. The precise mechanism by which YM-09151-2 interacts with the CB2 receptor and the specific downstream effects remain to be fully elucidated.
Applications
YM-09151-2 is primarily used in scientific research to study the function and pharmacology of the CB2 cannabinoid receptor. [, ] Specific applications include:
Investigating the role of CB2 receptors in yawning behavior: Studies in rats have shown that YM-09151-2 can suppress yawning induced by dopamine agonists, suggesting a possible role of CB2 receptors in this behavior.
Exploring the functional selectivity of CB2 ligands: YM-09151-2 has been used as a tool compound to characterize the ability of various CB2 ligands to activate or inhibit specific downstream signaling pathways, providing insights into the complex pharmacology of this receptor.
Compound Description: YM-09151-2 is a dopamine D2-receptor antagonist. [] It effectively suppressed yawning induced by apomorphine or piribedil in combination with pindolol. []
Relevance: YM-09151-2 shares the core benzamide structure with 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, differing primarily in the substituents attached to the benzamide ring. Both compounds have chlorine and methoxy groups on the benzamide ring, with YM-09151-2 having a methylamino group at position 4 and a substituted pyrrolidine group at the nitrogen, while the target compound has a substituted phenyl group at the nitrogen. []
Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , ] It potentiates the effects of glutamate and other mGluR5 agonists, enhancing responses in native systems. [, , , , ] CPPHA acts at a novel allosteric site on mGluR5, distinct from the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). [, , , ]
Relevance: CPPHA and 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide belong to the benzamide class of compounds, sharing a similar core structure. [, , , ] While the specific substitution patterns differ, the shared benzamide moiety suggests potential similarities in their pharmacological profiles.
Relevance: Though structurally different from 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, DFB is relevant due to its activity as a positive allosteric modulator of mGluR5, a target also modulated by CPPHA. [, , ] This shared pharmacological activity, despite structural differences, highlights the potential for diverse chemical scaffolds to interact with the same receptor.
Compound Description: CDPPB is a positive allosteric modulator of mGluR5. [] It binds to the MPEP site with affinity correlated to its potency as an mGluR5 potentiator. []
Relevance: While structurally distinct from 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, CDPPB is noteworthy due to its shared benzamide moiety with CPPHA. [] Both CDPPB and CPPHA modulate mGluR5, although CDPPB interacts with the MPEP site, while CPPHA acts at a distinct allosteric site. [, ] This highlights the potential for benzamide derivatives to exhibit diverse interactions with the mGluR5 receptor.
Compound Description: VU-29 is a highly potent analog of CDPPB, acting as a selective positive allosteric modulator of mGluR5. [] It effectively potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1. []
Relevance: VU-29, like CDPPB, shares the benzamide core structure with CPPHA and the target compound 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. [] Despite structural differences, VU-29's activity as an mGluR5 potentiator, like CPPHA, emphasizes the potential for various benzamide derivatives to target this receptor. []
Compound Description: Corr-4a is a corrector that can restore the trafficking and chloride transport function of the mutated protein F508del-CFTR. [] When combined with other correctors, it significantly increases the current density recorded in response to CFTR activators. []
Relevance: Although structurally dissimilar to 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, Corr-4a is relevant as it also possesses a benzamide moiety. [] This shared structural feature, despite their differing overall structures and targets, showcases the versatility of the benzamide scaffold in drug development.
2-Chloro-5-Nitro-N-Phenyl-Benzamide (GW9662)
Compound Description: GW9662 is a PPAR-γ inhibitor. [, , ] It attenuates the inhibitory effect of low concentrations of 15-Deoxy Δ12,14-prostaglandin J2 (15d-PGJ2) on IL-1β–stimulated prostaglandin E2 production in amnion-derived WISH cells. [, , ]
Relevance: GW9662 shares the core benzamide structure with 5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. [, , ] While the target compound has a methoxy substituent at position 2 and a complex phenyl-benzoxazole group at the nitrogen, GW9662 has a nitro group at position 5 and a simple phenyl group at the nitrogen. [, , ] This structural similarity highlights how modifications to the benzamide core can lead to diverse pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.